5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(5-chloro-2-methoxyphenyl)-1-[2-(4-ethylanilino)-2-oxoethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O3/c1-3-12-4-7-14(8-5-12)23-17(28)11-27-19(22)18(25-26-27)20(29)24-15-10-13(21)6-9-16(15)30-2/h4-10H,3,11,22H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHBXWHJVZLQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions.
Attachment of the Carbamoyl Methyl Group: This step may involve the reaction of the triazole intermediate with an isocyanate derivative.
Final Functionalization: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of scalable reaction conditions, efficient purification methods, and environmentally friendly reagents.
Chemical Reactions Analysis
Reactivity of the Triazole Ring
The 1,2,3-triazole core exhibits nucleophilic and electrophilic reactivity depending on substituents and reaction conditions:
Carboxamide Group Transformations
The carboxamide moiety (–CONH–) participates in hydrolysis and condensation reactions:
Hydrolysis
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Acidic Hydrolysis : Yields 5-amino-triazole-4-carboxylic acid and 4-ethylaniline under reflux with HCl (6M) .
-
Basic Hydrolysis : Forms carboxylate salts when treated with NaOH (10%) at 80°C .
Condensation
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Reacts with aldehydes (e.g., benzaldehyde) in ethanol under Dean-Stark conditions to form Schiff base derivatives .
Aromatic Substitution Reactions
The substituted phenyl rings undergo regioselective modifications:
Functional Group Interconversion
-
Amino Group (–NH₂) :
-
Ethyl Group (–CH₂CH₃) :
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Oxidation with KMnO₄/H₂SO₄ converts the ethyl group to a carboxylic acid (–COOH).
-
Metal Complexation
The triazole nitrogen atoms and carboxamide oxygen act as ligands for transition metals:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Cu(II) | Triazole N2 and carboxamide O | Catalytic oxidation reactions |
| Fe(III) | Triazole N1 and amino group | Magnetic materials synthesis |
Photochemical Reactions
UV irradiation (254 nm) induces:
-
C–N Bond Cleavage : Degrades the carbamoyl methyl group to release CO₂ and methylamine.
-
Ring Expansion : Forms fused pyridine derivatives under inert atmosphere.
Biochemical Interactions
While not a direct reaction, the compound inhibits cytochrome P450 enzymes via:
-
Competitive Binding : Triazole nitrogen coordination to heme iron .
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Metabolic Oxidation : CYP3A4-mediated hydroxylation at the ethylphenyl group .
Stability Under Stress Conditions
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Studies suggest that compounds similar to 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibit efficacy against various bacterial strains. Research indicates that modifications in the triazole ring can enhance antimicrobial potency, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Research has indicated that triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under discussion has been evaluated for its anticancer activity against different cancer cell lines. Preliminary studies show promise in reducing cell viability and promoting cell death in certain types of cancer .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in various studies. The compound may inhibit pro-inflammatory cytokines and cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests a possible role in treating inflammatory diseases such as arthritis .
Mechanistic Insights
Understanding the mechanism of action of this compound is critical for its application in drug design. The compound may interact with specific biological targets through hydrogen bonding and hydrophobic interactions due to its unique structural features. Computational studies using density functional theory (DFT) have been employed to predict its binding affinity and stability in biological systems .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to this compound exhibited significant inhibition zones, indicating their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies were conducted on breast cancer cell lines treated with the compound. Results showed a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. This highlights the potential application of the compound as a chemotherapeutic agent .
Mechanism of Action
The mechanism of action of 5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares key structural motifs with several synthesized triazole and pyrazole carboxamides. A comparative analysis of substituents and their effects is outlined below:
Key Observations :
- Aromatic Substitutions : Ethylphenyl (target compound) vs. methoxyphenyl () groups balance lipophilicity and solubility.
- Core Heterocycle : Pyrazole derivatives () generally exhibit higher melting points than triazole analogs, possibly due to enhanced crystallinity .
Physicochemical Properties
- Melting Points : Chloro and methoxy substituents correlate with higher melting points (e.g., 3b: 171–172°C vs. 3c: 123–125°C) due to increased molecular symmetry and intermolecular interactions . The target compound’s 5-chloro-2-methoxyphenyl group may similarly elevate its mp.
- Solubility : Methoxy groups () improve aqueous solubility, whereas ethylphenyl substituents (target compound) likely enhance lipid membrane permeability .
Biological Activity
5-amino-N-(5-chloro-2-methoxyphenyl)-1-{[(4-ethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C20H21ClN6O5
- Molecular Weight : 460.88 g/mol
- CAS Number : 894576-74-0
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer treatment. The compound has been tested for its cytotoxic effects against various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 12.22 |
| MCF-7 | 14.16 |
| HepG2 | 14.64 |
These values indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutics like doxorubicin .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring and substituents on the phenyl groups significantly influence biological activity. For instance, the introduction of electron-donating groups enhances potency against cancer cell lines. Conversely, bulky substituents tend to diminish activity due to steric hindrance .
The proposed mechanism through which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This action leads to apoptosis in cancer cells .
Case Studies and Research Findings
A comprehensive study evaluated a series of triazole derivatives, including our compound, demonstrating their effectiveness in inhibiting tumor growth in vitro and in vivo models. The results indicated a dose-dependent response with significant tumor regression observed at higher concentrations .
Example Study
In a study published in PMC, a novel series of triazole-containing hybrids were synthesized and tested against three human tumor cell lines (HCT-116, MCF-7, HepG2). The study found that derivatives with specific substitutions showed enhanced cytotoxicity compared to others, emphasizing the importance of structural modifications in developing effective anticancer agents .
Q & A
Q. What are the recommended synthetic routes for this compound?
Answer: The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. Based on analogous compounds (e.g., triazole derivatives with aryl substituents), a plausible route includes:
Condensation : React 5-chloro-2-methoxyaniline with 4-ethylphenyl isocyanide to form a carboximidoyl chloride intermediate in dichloromethane (DCM) at room temperature .
Cyclization : Treat the intermediate with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C to form the triazole core .
Carbamoylation : Introduce the carbamoyl methyl group using chloroacetyl chloride and triethylamine (Et₃N) in dioxane .
Q. Methodological Considerations :
- Purify intermediates via column chromatography or recrystallization .
- Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. How can researchers characterize the compound’s purity and structural integrity?
Answer: Key analytical techniques for characterization include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic protons, triazole ring, and carboxamide functionality .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₂₀H₂₁ClN₆O₃, theoretical MW: 428.14 g/mol) .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
- X-ray Crystallography : Resolve crystal structure for absolute configuration confirmation (if single crystals are obtainable) .
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | DMSO-d₆, 400 MHz | Confirm aromatic and triazole protons |
| HPLC | C18 column, acetonitrile/water gradient | Purity assessment |
| HRMS | ESI+ mode | Molecular weight verification |
Q. What enzyme inhibition assays are suitable for evaluating biological activity?
Answer: Based on structurally related triazole-carboxamides, target enzymes and assay designs include:
- Carbonic Anhydrase (CA) : Use a stopped-flow CO₂ hydration assay with 4-nitrophenyl acetate as a substrate. Measure IC₅₀ values in Tris-HCl buffer (pH 7.4) .
- Histone Deacetylase (HDAC) : Employ a fluorometric assay using acetylated lysine substrates. Monitor fluorescence intensity at 460 nm .
- Phosphodiesterase (PDE) : Utilize a colorimetric assay with cyclic GMP as a substrate, measuring phosphate release via malachite green .
| Enzyme | Assay Type | Substrate | Detection Method |
|---|---|---|---|
| Carbonic Anhydrase | Stopped-flow | 4-Nitrophenyl acetate | UV-Vis (400 nm) |
| HDAC | Fluorometric | Acetylated lysine | Fluorescence (460 nm) |
Advanced Research Questions
Q. How can low aqueous solubility be addressed during in vitro testing?
Answer: Strategies to improve solubility, derived from analogous compounds:
Q. Optimization Workflow :
Screen solubility in DMSO/PBS mixtures via nephelometry.
Validate stability using dynamic light scattering (DLS) for nanoformulations .
Q. How to resolve contradictions in reported inhibitory activity (e.g., IC₅₀ variations)?
Answer: Discrepancies may arise from:
- Assay Conditions : Standardize buffer pH, temperature, and ionic strength (e.g., Tris-HCl pH 7.4 for kinases) .
- Enzyme Isoforms : Test selectivity using recombinant isoforms (e.g., HDAC1 vs. HDAC6) .
- Cellular Context : Compare cell-free vs. cell-based assays to assess membrane permeability .
Q. Methodological Approach :
Replicate assays under harmonized conditions.
Validate compound purity via LC-MS (≥95%) .
Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Q. What computational strategies predict biological targets and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., HDAC’s zinc-binding domain) .
- Molecular Dynamics (MD) : Simulate binding stability in GROMACS (50 ns trajectories) to assess conformational flexibility .
- QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on inhibitory potency .
| Tool | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Docking to CA IX | Binding energy (kcal/mol) |
| GROMACS | Stability of triazole-enzyme complex | RMSD, hydrogen bond analysis |
Q. How can structural modifications optimize pharmacokinetics (e.g., bioavailability)?
Answer:
- Bioisosteric Replacement : Substitute the 4-ethylphenyl group with a pyridyl moiety to enhance solubility .
- Prodrug Design : Convert the carboxamide to a methyl ester for improved intestinal absorption .
- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays .
Case Study :
A derivative with a 4-fluorophenyl group showed 2.3-fold higher bioavailability in rat models compared to the parent compound .
Q. How to design selectivity studies against related enzymes?
Answer:
- Competitive Assays : Use isoform-specific substrates (e.g., PDE5 vs. PDE6) .
- Crystallography : Resolve co-crystal structures to identify binding site variations (e.g., HDAC1 vs. HDAC6) .
- Kinetic Analysis : Calculate values under varying substrate concentrations to assess competitive vs. non-competitive inhibition .
| Approach | Example Application | Outcome Metric |
|---|---|---|
| Crystallography | HDAC1-inhibitor complex | Active site residue mapping |
| Kinetic Analysis | PDE inhibition | (nM) determination |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
